6beta-Hydroxy Deflazacort

Pharmacokinetics Metabolite Profiling Regulatory Bioanalysis

Researchers quantifying deflazacort metabolites face peak misassignment when using incorrect reference standards. 6β-Hydroxy Deflazacort (CAS 1262053-48-4) is the authenticated 6β-hydroxylated metabolite, chromatographically distinct from 21-desacetyl deflazacort and the 6α-epimer. • Enables accurate LC-MS/MS calibration for the major circulating metabolite (~75% exposure of 21-desDFZ). • Mandatory for CYP3A4-mediated DDI assessment and ANDA bioanalytical method validation. • Listed as Deflazacort Impurity 4; used for API batch release and stability testing per ICH Q3A/Q3B.

Molecular Formula C₂₅H₃₁NO₇
Molecular Weight 457.52
CAS No. 1262053-48-4
Cat. No. B1140936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxy Deflazacort
CAS1262053-48-4
Synonyms(6β,11β,16β)-21-(Acetyloxy)-6,11-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione;  6β-Hydroxy Calcort;  6β-Hydroxy Deflan;  6β-Hydroxy _x000B_Dezacor;  6β-Hydroxy Flantadin;  6β-Hydroxy Lantadin; 
Molecular FormulaC₂₅H₃₁NO₇
Molecular Weight457.52
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C
InChIInChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxy Deflazacort (CAS 1262053-48-4): A Critical Inactive Metabolite Reference Standard for Deflazacort Bioanalytical Quantitation


6β-Hydroxy Deflazacort (CAS 1262053-48-4; molecular formula C₂₅H₃₁NO₇; molecular weight 457.52) is a hydroxylated metabolite of the corticosteroid prodrug deflazacort [1]. Following oral administration, deflazacort undergoes rapid esterase-mediated conversion to the active metabolite 21-desacetyl deflazacort (21-desDFZ), which is subsequently metabolized by CYP3A4 to form 6β-hydroxy deflazacort [2]. This compound is pharmacologically inactive and circulates as a major plasma metabolite, with exposure levels approximately 75-76% of those observed for 21-desDFZ [3]. As an analytical reference standard, 6β-hydroxy deflazacort is essential for the development and validation of LC-MS/MS methods used to distinguish deflazacort metabolites in pharmacokinetic studies and therapeutic drug monitoring applications .

Why 6beta-Hydroxy Deflazacort Cannot Be Substituted with Other Deflazacort Metabolites in Quantitative Bioanalysis


The substitution of 6β-hydroxy deflazacort with closely related deflazacort metabolites—such as the active 21-desacetyl deflazacort or the diastereomeric 6α-hydroxy deflazacort—will introduce significant quantitative error in LC-MS/MS analytical workflows. 6β-Hydroxy deflazacort differs from 21-desDFZ in both molecular structure (presence of the 21-acetyl group and 6β-hydroxylation) and chromatographic retention behavior, requiring distinct calibration curves and matrix-matched quality controls [1]. Moreover, the β-orientation of the C6 hydroxyl group yields different mass spectrometric fragmentation patterns and chromatographic resolution relative to the α-epimer, which is a minor metabolite [2]. Using the incorrect reference standard for method validation can result in misidentification of metabolite peaks and inaccurate determination of metabolite-to-parent ratios, which are critical for assessing CYP3A4-mediated drug-drug interaction liability in regulatory submissions [3].

Quantitative Differentiation of 6beta-Hydroxy Deflazacort: Head-to-Head Data Against Key Comparators


Relative Systemic Exposure: 6β-Hydroxy Deflazacort vs. Active Metabolite 21-Desacetyl Deflazacort

6β-Hydroxy deflazacort exhibits systemic exposure approximately 75-76% that of the active metabolite 21-desacetyl deflazacort (21-desDFZ) following oral deflazacort administration. This quantitative relationship is critical for establishing accurate metabolite-to-parent ratios in human pharmacokinetic studies [1].

Pharmacokinetics Metabolite Profiling Regulatory Bioanalysis

Biological Activity: 6β-Hydroxy Deflazacort is Pharmacologically Inactive vs. Active 21-Desacetyl Deflazacort

6β-Hydroxy deflazacort is a biologically inactive metabolite with no measurable glucocorticoid receptor-mediated activity. In contrast, 21-desacetyl deflazacort demonstrates immunosuppressive potency comparable to prednisolone and hydrocortisone in suppressing PHA-stimulated lymphocyte proliferation in a dose-dependent manner [1]. This functional divergence has been confirmed by the FDA, which classifies 6β-hydroxy deflazacort as an inactive metabolite [2].

Glucocorticoid Receptor Binding Immunosuppression Pharmacodynamics

Metabolite Abundance in Cynomolgus Monkey: 6β-Hydroxy Deflazacort as Major Urinary Metabolite vs. 21-Deacetyl Deflazacort as Major Plasma Metabolite

In cynomolgus monkeys, a preclinical species used for deflazacort ADME studies, 6β-hydroxy deflazacort was identified as the major radioactive product in urine following both oral and intravenous administration of 2''-¹⁴C-deflazacort (5 mg/kg). In contrast, 21-deacetyl deflazacort was the predominant radioactive product in plasma. This compartmental distribution differs from humans, where 6β-hydroxy-21-desacetyl deflazacort (the deacetylated derivative) is the major circulating inactive metabolite [1].

Preclinical Metabolism ADME Species Translation

Structural Distinction: 6β-Epimer is the Major Metabolite; 6α-Hydroxy Deflazacort is a Minor Metabolite

The β-epimer of 6-hydroxy deflazacort is the major hydroxylated metabolite, whereas 6α-hydroxy deflazacort is a minor metabolite identified in both cynomolgus monkey urine and human plasma [1]. This stereochemical distinction is critical because the α- and β-epimers exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, necessitating separate reference standards for unambiguous peak assignment in LC-MS/MS methods [2]. Confusion between the two epimers can lead to misquantification of the major metabolite, particularly in methods that rely on relative retention time rather than authenticated reference materials [3].

Stereochemistry Metabolite Identification Chromatographic Resolution

Enzymatic Pathway: 6β-Hydroxy Deflazacort as CYP3A4-Dependent Metabolite vs. Esterase-Dependent 21-Desacetyl Deflazacort

The formation of 6β-hydroxy deflazacort is mediated by CYP3A4, whereas 21-desacetyl deflazacort is generated via esterase-mediated hydrolysis [1]. This enzymatic divergence has important implications: CYP3A4 inhibitors (e.g., clarithromycin) and inducers (e.g., rifampin) alter the pharmacokinetic profile of deflazacort by modulating the conversion of 21-desDFZ to 6β-hydroxy metabolites, resulting in 2.3- to 3.4-fold increases in 21-desDFZ exposure with strong CYP3A4 inhibition [2]. Consequently, the accurate measurement of 6β-hydroxy deflazacort levels is essential for quantifying the magnitude of CYP3A4-mediated drug-drug interactions in both clinical and in vitro studies [3].

Drug Metabolism CYP3A4 Enzyme Kinetics

Optimal Procurement and Application Scenarios for 6beta-Hydroxy Deflazacort Reference Standard


LC-MS/MS Method Development and Validation for Deflazacort Bioequivalence Studies

6β-Hydroxy deflazacort is required as a certified reference standard for the development and validation of LC-MS/MS methods used to quantify deflazacort metabolites in human plasma. Given that 6β-hydroxy deflazacort exposure is approximately 75-76% that of the active metabolite 21-desDFZ [1], inclusion of this standard is mandatory for accurate calibration and quality control. Regulatory submissions for abbreviated new drug applications (ANDAs) require demonstration of bioanalytical method accuracy, precision, and specificity for all major circulating metabolites, including 6β-hydroxy deflazacort.

CYP3A4 Drug-Drug Interaction (DDI) Risk Assessment in Preclinical and Clinical Studies

Because 6β-hydroxy deflazacort is generated via CYP3A4-mediated hydroxylation of 21-desDFZ, its plasma concentration serves as a direct pharmacodynamic readout of CYP3A4 metabolic activity [1]. Co-administration of strong CYP3A4 inhibitors such as clarithromycin increases 21-desDFZ exposure by 2.3- to 3.4-fold while reducing 6β-hydroxy metabolite formation [2]. Quantitation of 6β-hydroxy deflazacort is therefore essential for DDI studies evaluating CYP3A4 modulators, enabling dose adjustment calculations and risk mitigation strategies in Duchenne muscular dystrophy patients receiving deflazacort therapy [3].

In Vitro Metabolite Identification and CYP Reaction Phenotyping

6β-Hydroxy deflazacort serves as an authentic analytical standard for in vitro metabolism studies using human liver microsomes, cryopreserved hepatocytes, or recombinant CYP enzymes. These studies are performed to confirm CYP3A4 as the primary enzyme responsible for 6β-hydroxylation and to assess the inhibitory or inductive effects of test compounds on this metabolic pathway [1]. The availability of a structurally verified 6β-hydroxy deflazacort standard ensures accurate metabolite identification via LC-HRMS and prevents misassignment of chromatographic peaks due to co-eluting matrix components or isomeric metabolites such as 6α-hydroxy deflazacort [2].

Quality Control of Deflazacort Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

6β-Hydroxy deflazacort is listed as Deflazacort Impurity 4 in pharmaceutical impurity profiling [1]. As a specified impurity, its quantitation is required for API batch release testing and stability studies to ensure compliance with ICH Q3A/Q3B guidelines. Reference standards of 6β-hydroxy deflazacort are used to establish relative response factors (RRFs) and to spike impurity marker solutions for HPLC-UV or LC-MS methods. Accurate impurity profiling is critical for demonstrating pharmaceutical equivalence in generic drug applications and for monitoring degradation product formation under stressed storage conditions.

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